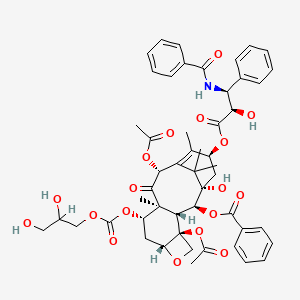
(2-(2-(4-(Diphenylmethylene)-1-piperidinyl)ethoxy)ethoxy)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(2-(2-(4-(Diphenylmethylene)-1-piperidinyl)ethoxy)ethoxy)acetic acid hydrochloride” is a chemical compound with the molecular formula C21H28Cl2N2O3 . It is also known by other names such as “{2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy}acetic acid dihydrochloride” and "Acetic acid, 2-[2-[4-(diphenylmethyl)-1-piperazinyl]ethoxy]-, hydrochloride (1:2)" .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H28Cl2N2O3 . The average mass is 427.365 Da and the monoisotopic mass is 426.147705 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C21H28Cl2N2O3, an average mass of 427.365 Da, and a monoisotopic mass of 426.147705 Da .Safety And Hazards
The safety data sheet for a similar compound, (2-[2-(Fmoc-amino)ethoxy]ethoxy)acetic acid, advises against its use in food, drugs, pesticides, or biocidal products . It also recommends wearing personal protective equipment/face protection and ensuring adequate ventilation when handling the compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of '(2-(2-(4-(Diphenylmethylene)-1-piperidinyl)ethoxy)ethoxy)acetic acid hydrochloride' involves the reaction of 4-(Diphenylmethylene)-1-piperidinol with ethylene oxide to form 2-(2-(4-(Diphenylmethylene)-1-piperidinyl)ethoxy)ethanol. This intermediate is then reacted with chloroacetic acid to form the final product, '(2-(2-(4-(Diphenylmethylene)-1-piperidinyl)ethoxy)ethoxy)acetic acid hydrochloride'.", "Starting Materials": [ "4-(Diphenylmethylene)-1-piperidinol", "Ethylene oxide", "Chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: React 4-(Diphenylmethylene)-1-piperidinol with excess ethylene oxide in the presence of sodium hydroxide and diethyl ether to form 2-(2-(4-(Diphenylmethylene)-1-piperidinyl)ethoxy)ethanol.", "Step 2: Purify the intermediate product by distillation.", "Step 3: React the purified intermediate product with chloroacetic acid in the presence of hydrochloric acid and water to form '(2-(2-(4-(Diphenylmethylene)-1-piperidinyl)ethoxy)ethoxy)acetic acid hydrochloride'.", "Step 4: Purify the final product by recrystallization." ] } | |
CAS-Nummer |
82227-38-1 |
Produktname |
(2-(2-(4-(Diphenylmethylene)-1-piperidinyl)ethoxy)ethoxy)acetic acid hydrochloride |
Molekularformel |
C24H30ClNO4 |
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
2-[2-[2-(4-benzhydrylidenepiperidin-1-yl)ethoxy]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C24H29NO4.ClH/c26-23(27)19-29-18-17-28-16-15-25-13-11-22(12-14-25)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-10H,11-19H2,(H,26,27);1H |
InChI-Schlüssel |
LNDGFJVDAPBQGA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCC(=O)O.Cl |
Kanonische SMILES |
C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCC(=O)O.Cl |
Synonyme |
(2-(2-(4-(diphenylmethylene)-1-piperidinyl)ethoxy)ethoxy)acetic acid hydrochloride UCB JO28 UCBJO-28 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-fluorophenyl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B1216697.png)

![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)









